molecular formula C22H38 B060700 5,17-Docosadiyne CAS No. 168298-58-6

5,17-Docosadiyne

Cat. No. B060700
CAS RN: 168298-58-6
M. Wt: 302.5 g/mol
InChI Key: IRIOKCANDFQDEC-UHFFFAOYSA-N
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Description

5,17-Docosadiyne is a chemical compound with the molecular formula C22H38 . It contains a total of 59 bonds, including 21 non-H bonds, 2 multiple bonds, 13 rotatable bonds, and 2 triple bonds .


Synthesis Analysis

Modified copper catalysts have been developed that provide a high rate of this compound hydrogenation with a 100% yield of cis,cis-5,17-docosadiene .


Molecular Structure Analysis

The molecular structure of this compound consists of 59 bonds in total. This includes 21 non-H bonds, 2 multiple bonds, 13 rotatable bonds, and 2 triple bonds .


Physical And Chemical Properties Analysis

The average mass of this compound is 302.537 Da, and its monoisotopic mass is 302.297363 Da .

Scientific Research Applications

  • Neuroprotective and Anti-Inflammatory Properties : DHA derivatives such as docosatrienes and resolvins have potent protective roles in the brain, reducing inflammation and neuronal damage in conditions like stroke and neuroinflammation (Marcheselli et al., 2003), (Orr et al., 2013).

  • Role in Asthma and Allergic Reactions : Protectin D1, derived from DHA, has been found to dampen airway inflammation and hyperresponsiveness in asthma, highlighting its potential therapeutic application in respiratory diseases (Levy et al., 2007).

  • Cancer Treatment and Neuroblastoma : DHA and its metabolites demonstrate cytotoxic effects on neural tumors, suggesting a potential role in cancer therapy, particularly for neuroblastoma (Gleissman et al., 2010).

  • Thermal Energy Storage Applications : Microencapsulated docosane, another compound related to docosadiyne, shows potential in thermal energy storage, which could be beneficial for solar space heating applications (Alkan et al., 2009).

  • Inflammatory Bowel Disease Treatment : Omega-6 docosapentaenoic acid-derived resolvins and 17-hydroxydocosahexaenoic acid have been found to alleviate experimental colitis, suggesting their potential use in treating inflammatory bowel diseases (Chiu et al., 2012).

  • Promotion of Neurogenesis : DHA has been shown to promote neurogenesis both in vitro and in vivo, which may have implications for modulating hippocampal function and treating neurological disorders (Kawakita et al., 2006).

  • Protection Against Liver Injury : DHA-derived lipid mediators have been identified to protect the liver from necroinflammatory injury, making them potential therapeutic agents for liver diseases (González-Périz et al., 2006).

  • Liposome Formation for Drug Delivery : Liposomes from α,ω-dipolar amphiphiles with a polymerizable diyne moiety in the hydrophobic chain, such as docosadiynes, have been synthesized for potential applications in drug delivery systems (Bader & Ringsdorf, 1982).

properties

IUPAC Name

docosa-5,17-diyne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38/c1-3-5-7-9-11-13-15-17-19-21-22-20-18-16-14-12-10-8-6-4-2/h3-8,13-22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRIOKCANDFQDEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CCCCCCCCCCCC#CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00573320
Record name Docosa-5,17-diyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

168298-58-6
Record name Docosa-5,17-diyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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